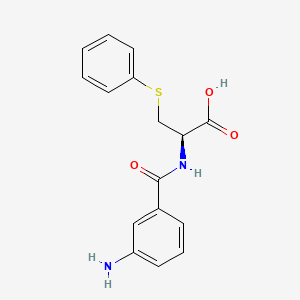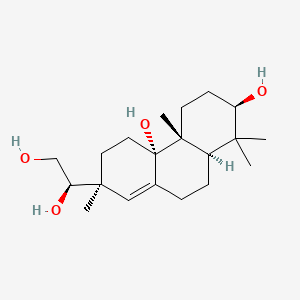
9-Hydroxydarutigenol
説明
9-Hydroxydarutigenol is a compound with the molecular formula C20H34O4 . It is a type of Diterpenoids and is sourced from the herbs of Siegesbeckia orientalis .
Molecular Structure Analysis
The molecular structure of 9-Hydroxydarutigenol is characterized by a molecular weight of 338.482 . The exact mass is 338.245697 . The compound’s structure is complex, and it belongs to the class of compounds known as Diterpenoids .Physical And Chemical Properties Analysis
9-Hydroxydarutigenol has a density of 1.2±0.1 g/cm3 . It has a boiling point of 508.2±50.0 °C at 760 mmHg . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Biomedical Applications of Hydroxyapatite
Hydroxyapatite (HA), a calcium phosphate material, has garnered extensive research interest due to its remarkable resemblance to natural bone in both chemical composition and structure. Its applications span across bone tissue regeneration, drug and gene delivery systems, and as an implant material owing to its bioactive and biocompatible properties. Recent advancements have introduced innovative synthesis, functionalization techniques, and its utility in magnetic resonance, cell separation, bioimaging, and hyperthermia treatment. The synthesis processes and characterization techniques of HA have evolved, making it a pivotal material in the biomedical field, particularly in implants, drug delivery, composites, coatings, and ceramic materials (Haider, Haider, Han, & Kang, 2017).
Hydroxyapatite in Cosmeceuticals
Hydroxycinnamic acids and their derivatives, owing to their antioxidant, anti-inflammatory, antimicrobial, and UV protective effects, have been explored for cosmeceutical applications. These compounds have shown potential as anti-aging agents, preservatives, and in correcting hyperpigmentation, making them valuable in cosmetic formulations. The challenges regarding their stability, degradation, and bioavailability have led to the development of microencapsulation techniques for effective topical application, highlighting the need for further validation studies to confirm their benefits in cosmetic products (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).
Hydroxyapatite's Role in Bone Tissue Engineering
Hydroxyapatite's composition and structural resemblance to natural bone have made it a focus of research in bone tissue engineering. Its bioactivity and biocompatibility, alongside ease of synthesis into nanoparticles of specific sizes and shapes, make it a prime candidate for various medical applications. These include tissue engineering, drug/gene delivery, and as scaffolds in bone regeneration. The development of ion-doped HA, HA/polymer composites, and surface-modified HA has opened new avenues for improving its physical properties and biological functions, underscoring the potential of HA-based materials in advancing bone tissue engineering solutions (Shi, Zhou, Li, Fan, Li, & Wei, 2021).
Environmental Remediation with Hydroxyapatite
Hydroxyapatite has emerged as a promising material for environmental management, offering solutions for air, water, and soil pollution control. Its unique properties, such as high adsorption capacities, acid-base adjustability, and ion-exchange capability, along with good thermal stability, make it suitable for treating various pollutants. Additionally, hydroxyapatite's role in resource recovery and its application in catalysis, whether as a catalyst, photocatalyst, or active phase support, demonstrate its multifunctionality in addressing environmental challenges (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).
特性
IUPAC Name |
(2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRLIXFEBORQQV-OWJTWYAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103177 | |
| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxydarutigenol | |
CAS RN |
1188282-00-9 | |
| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



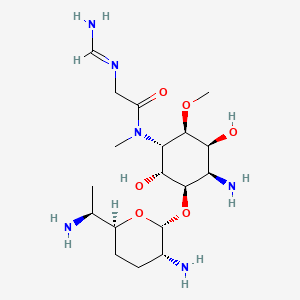
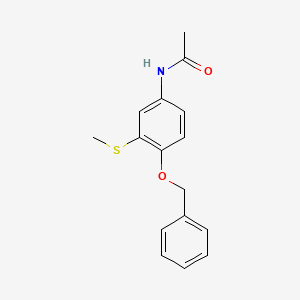
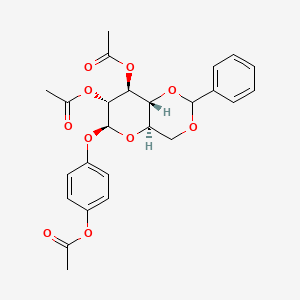

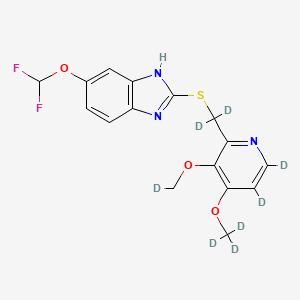
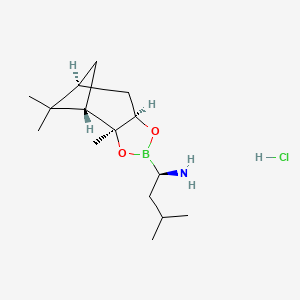

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
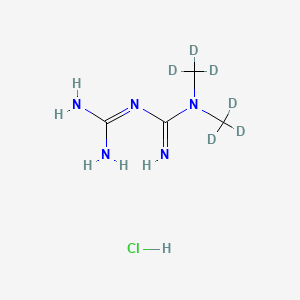
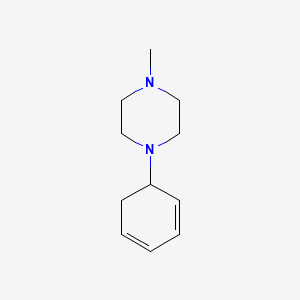
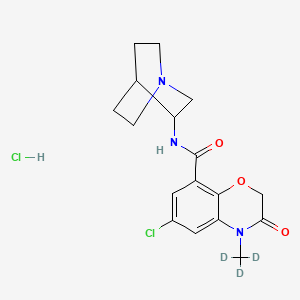
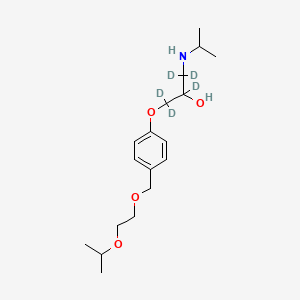
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
